Cas no 3589-42-2 ((S)-Benzyl (1-cyano-3-methylbutyl)carbamate)

3589-42-2 structure
Nome del prodotto:(S)-Benzyl (1-cyano-3-methylbutyl)carbamate
(S)-Benzyl (1-cyano-3-methylbutyl)carbamate Proprietà chimiche e fisiche
Nomi e identificatori
-
- (S)-Benzyl (1-cyano-3-methylbutyl)carbamate
- N-[(1S)-1-Cyano-3-methylbutyl]carbamic acid benzyl ester
- Carbamic acid, N-[(1S)-1-cyano-3-methylbutyl]-, phenylmethyl ester
- (S)-2-(benzyloxycarbonylamino)-4-methylpentanenitrile
- (S)-2-(benzyloxycarbonylamino)-isohexanonitrile
- (S)-benzyl 1-cyano-3-methylbutylcarbamate
- (S)-N-benzyloxycarbonyl-2-amino-isohexanenitrile
- AC-7665
- AK114485
- N-[(Phenylmethoxy)carbonyl]-L-leucinenitrile
- PubChem17457
- SureCN7412569
- DTXSID401221269
- BENZYL N-[(1S)-1-CYANO-3-METHYLBUTYL]CARBAMATE
- AKOS005146166
- Phenylmethyl N-[(1S)-1-cyano-3-methylbutyl]carbamate
- (S)-N-Cbz-Leucinenitrile
- SCHEMBL7412569
- AKOS015840714
- 3589-42-2
- (S)-Benzyl(1-cyano-3-methylbutyl)carbamate
-
- MDL: MFCD03094750
- Inchi: InChI=1S/C14H18N2O2/c1-11(2)8-13(9-15)16-14(17)18-10-12-6-4-3-5-7-12/h3-7,11,13H,8,10H2,1-2H3,(H,16,17)/t13-/m0/s1
- Chiave InChI: NUAFACVILYYUDG-ZDUSSCGKSA-N
- Sorrisi: CC(C[C@H](NC(OCC1=CC=CC=C1)=O)C#N)C
Proprietà calcolate
- Massa esatta: 246.136827821g/mol
- Massa monoisotopica: 246.136827821g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 18
- Conta legami ruotabili: 7
- Complessità: 300
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.9
- Superficie polare topologica: 62.1Ų
Proprietà sperimentali
- Densità: 1.081
- Punto di ebollizione: 405.4 °C at 760 mmHg
- Punto di infiammabilità: 199 °C
- PSA: 62.12000
- LogP: 3.24198
(S)-Benzyl (1-cyano-3-methylbutyl)carbamate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Ambeed | A582809-1g |
(S)-Benzyl (1-cyano-3-methylbutyl)carbamate |
3589-42-2 | 95+% | 1g |
$368.0 | 2024-04-19 | |
Crysdot LLC | CD12078947-1g |
(S)-Benzyl (1-cyano-3-methylbutyl)carbamate |
3589-42-2 | 95+% | 1g |
$455 | 2024-07-24 | |
Alichem | A019139504-1g |
(S)-Benzyl (1-cyano-3-methylbutyl)carbamate |
3589-42-2 | 95% | 1g |
$409.20 | 2023-09-02 |
(S)-Benzyl (1-cyano-3-methylbutyl)carbamate Letteratura correlata
-
1. Book reviews
-
D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
3589-42-2 ((S)-Benzyl (1-cyano-3-methylbutyl)carbamate) Prodotti correlati
- 17343-55-4(benzyl N-(1S)-1-cyano-2-methylpropylcarbamate)
- 933723-78-5(1-(4-methoxyphenyl)-N~3~,N~3~-dimethylpropane-1,3-diamine dihydrochloride)
- 500695-54-5(Amino(mesityl)acetic acid)
- 2228383-16-0(5-(1-amino-2,2,2-trifluoroethyl)-N,N,4-trimethyl-1,3-thiazol-2-amine)
- 6973-09-7(5-amino-2-methylbenzene-1-sulfonamide)
- 1032547-91-3(ethyl 2-amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride)
- 2061336-28-3(1-[8-(3-chloro-2-methylphenyl)sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione)
- 113589-29-0(Methyl 5-Bromo-4-chloro-3-hydroxythiophene-2-carboxylate)
- 1257665-02-3(N-Cyclohexyl 4-bromo-2-methoxybenzamide)
- 1431966-60-7((2-{4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yloxy}ethyl)amine hydrochloride)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:3589-42-2)(S)-Benzyl (1-cyano-3-methylbutyl)carbamate

Purezza:99%
Quantità:1g
Prezzo ($):331.0